molecular formula C28H22ClN3O4 B12013611 [1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate CAS No. 767312-02-7

[1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate

Cat. No.: B12013611
CAS No.: 767312-02-7
M. Wt: 499.9 g/mol
InChI Key: HDPFOLRVHCPXBO-WCMJOSRZSA-N
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Description

[1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate is a complex organic compound that features a naphthalene ring system, a chlorobenzoyl group, and a methylbenzoate moiety

Properties

CAS No.

767312-02-7

Molecular Formula

C28H22ClN3O4

Molecular Weight

499.9 g/mol

IUPAC Name

[1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate

InChI

InChI=1S/C28H22ClN3O4/c1-18-6-4-9-21(14-18)28(35)36-25-13-12-19-7-2-3-11-23(19)24(25)16-31-32-26(33)17-30-27(34)20-8-5-10-22(29)15-20/h2-16H,17H2,1H3,(H,30,34)(H,32,33)/b31-16+

InChI Key

HDPFOLRVHCPXBO-WCMJOSRZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 2-acetylnaphthalene to form the intermediate compound.

    Esterification: The final step involves the esterification of the intermediate with 3-methylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound [1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate is a complex organic molecule with potential applications in medicinal chemistry, particularly in drug development. This article explores its scientific research applications, focusing on its synthesis, biological activity, and potential therapeutic uses.

Enzyme Inhibition

Research indicates that compounds related to this structure may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Inhibitors of these enzymes are significant in treating neurodegenerative diseases such as Alzheimer's disease. For example, studies have shown that certain hydrazone derivatives exhibit potent AChE inhibition with IC50 values lower than established drugs like rivastigmine .

Anticancer Activity

The hydrazone functionality is known to exhibit anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways .

Antimicrobial Properties

Research has suggested that derivatives of this compound may possess antimicrobial activities against a range of pathogens. The presence of the chlorobenzoyl group enhances its interaction with microbial cell membranes, potentially leading to increased efficacy against resistant strains .

Case Study 1: Inhibition of Cholinesterases

A study published in Frontiers in Pharmacology evaluated a series of hydrazinecarboxamide derivatives, revealing that certain compounds demonstrated dual inhibition of AChE and BChE, suggesting a promising approach for Alzheimer's treatment .

Case Study 2: Anticancer Activity

In another study, the anticancer potential of similar hydrazone compounds was assessed against various cancer cell lines. Results indicated significant cytotoxic effects, attributed to their ability to disrupt cellular homeostasis and induce apoptosis .

Case Study 3: Antimicrobial Efficacy

Research conducted on chlorobenzoyl derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of [1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound [1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate, often referred to as a hydrazone derivative, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C24H22ClN3O3C_{24}H_{22}ClN_3O_3. It features a naphthalene moiety linked to a hydrazone structure, which is known for its reactivity and ability to form complexes with various biological targets. The presence of the chlorobenzoyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

Hydrazones are known to exhibit various modes of action, primarily through enzyme inhibition and receptor modulation. The specific biological activities associated with [1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation. For instance, it has been noted to interact with proteases and kinases, which are crucial in cancer progression.
  • Antioxidant Activity : Preliminary studies suggest that this hydrazone derivative exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives of hydrazones have shown activity against various bacterial strains, indicating potential use as antimicrobial agents.

Biological Activity Data

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits cancer-related proteases
AntioxidantReduces oxidative stress in vitro
AntimicrobialEffective against Gram-positive bacteria

Case Studies

  • Cancer Research : A study evaluated the efficacy of similar hydrazone compounds in inhibiting growth in various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction, suggesting a potential pathway for therapeutic development.
  • Antimicrobial Testing : In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Research Findings

Several studies have focused on the synthesis and biological evaluation of hydrazone derivatives similar to [1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate. Key findings include:

  • Synthesis : Various synthetic routes have been developed to create hydrazone derivatives with improved biological activity profiles.
  • Bioactivity Screening : High-throughput screening methods have identified several analogs with enhanced potency against specific targets in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?

  • Methodological Answer : The compound can be synthesized via hydrazone formation through condensation of hydrazine derivatives with carbonyl precursors. Key steps include:

  • Using DMF as a solvent for nucleophilic acyl substitution reactions to introduce the 3-chlorobenzoyl group .
  • Purification via preparative HPLC (C18 columns) to isolate isomers, achieving >95% purity, as demonstrated in hydrazinylidene compound syntheses .
  • Recrystallization in ethanol/water mixtures to enhance crystallinity, a technique validated for structurally related naphthalene derivatives .

Q. How can the compound’s structure be rigorously characterized?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD): Resolve the E/Z configuration of the hydrazinylidene group and confirm spatial arrangement. Parameters: T=113KT = 113 \, \text{K}, Rfactor=0.030R_{\text{factor}} = 0.030, data-to-parameter ratio=18.1\text{data-to-parameter ratio} = 18.1, as reported for chlorobenzoyl-containing analogs .
  • NMR/IR Spectroscopy :
  • 1H NMR^1\text{H NMR}: Identify aromatic protons (δ 7.2–8.5 ppm) and hydrazine NH signals (δ 10–12 ppm) .
  • IR : Detect carbonyl stretches (νC=O16801720cm1\nu_{\text{C=O}} \approx 1680–1720 \, \text{cm}^{-1}) and N–H bending modes (νN–H1550cm1\nu_{\text{N–H}} \approx 1550 \, \text{cm}^{-1}) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, as applied to benzothiazine analogs .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., DNA) by parameterizing partial charges via RESP fitting , validated for naphthoquinone derivatives .

Q. How can contradictions in spectral data between synthesis batches be resolved?

  • Methodological Answer :

  • Variable-Temperature NMR : Probe dynamic isomerization of the hydrazinylidene group by analyzing signal splitting at 25–60°C .
  • LC-MS/MS : Identify impurities (e.g., unreacted 3-methylbenzoate precursors) using fragmentation patterns (m/zm/z 510.6 for the parent ion) .
  • Reaction Condition Optimization : Adjust stoichiometry (e.g., 1.2:1 hydrazine:carbonyl ratio) and solvent polarity to suppress side products, as seen in analogous triazole syntheses .

Q. What are potential biological targets or activities for this compound?

  • Methodological Answer :

  • Antifungal Screening : Test against Candida albicans and Aspergillus niger via microdilution assays (MIC ≤ 8 µg/mL), inspired by dithiolan-based fungicides .
  • DNA Interaction Studies : Use UV-Vis titration and fluorescence quenching to assess intercalation or groove-binding, as reported for benzothiazine-DNA complexes .
  • Enzyme Inhibition Assays : Target tyrosinase or kinases using enzyme-linked immunosorbent assays (ELISA), leveraging structural similarities to aminothiazole inhibitors .

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